molecular formula C18H20O3 B14146095 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate CAS No. 89019-90-9

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate

Katalognummer: B14146095
CAS-Nummer: 89019-90-9
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: OASCOLAFQZWAIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-(2-Methylbutan-2-yl)phenol with 2-hydroxybenzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate typically involves the esterification reaction between 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Hydrolysis: 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of various products, including pharmaceuticals and cosmetics.

Wirkmechanismus

The mechanism of action of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems to release 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid, which may exert their effects through different pathways. The phenolic group can interact with cellular components, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Methylbutan-2-yl)phenyl 4-hydroxybenzoate
  • 2-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate
  • 4-(2-Methylbutan-2-yl)phenyl 3-hydroxybenzoate

Uniqueness

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89019-90-9

Molekularformel

C18H20O3

Molekulargewicht

284.3 g/mol

IUPAC-Name

[4-(2-methylbutan-2-yl)phenyl] 2-hydroxybenzoate

InChI

InChI=1S/C18H20O3/c1-4-18(2,3)13-9-11-14(12-10-13)21-17(20)15-7-5-6-8-16(15)19/h5-12,19H,4H2,1-3H3

InChI-Schlüssel

OASCOLAFQZWAIO-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.